molecular formula C21H23N3O3S B14245676 tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate CAS No. 365428-45-1

tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate

Cat. No.: B14245676
CAS No.: 365428-45-1
M. Wt: 397.5 g/mol
InChI Key: RCIFFRLWCSQVMU-UHFFFAOYSA-N
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Description

tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxybenzaldehyde with 2-methylthioamide in the presence of a base.

    Pyridine ring formation: The thiazole derivative is then reacted with a suitable pyridine precursor under conditions that promote cyclization.

    Carbamate formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate can be compared with similar compounds such as:

    tert-Butyl {4-[4-(4-hydroxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    tert-Butyl {4-[4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate: The presence of a chlorine atom can enhance the compound’s electrophilicity and affect its interaction with biological targets.

    tert-Butyl {4-[4-(4-nitrophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate: The nitro group can introduce additional reactivity, such as the potential for reduction to an amine.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

365428-45-1

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl N-[4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C21H23N3O3S/c1-13-23-18(14-6-8-16(26-5)9-7-14)19(28-13)15-10-11-22-17(12-15)24-20(25)27-21(2,3)4/h6-12H,1-5H3,(H,22,24,25)

InChI Key

RCIFFRLWCSQVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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